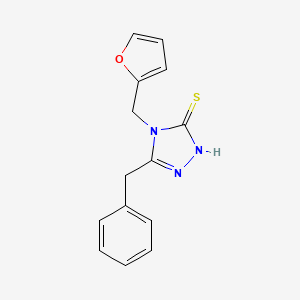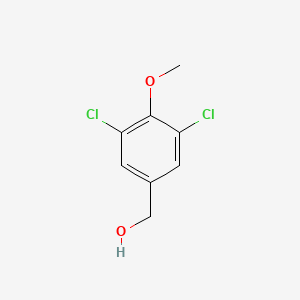
(+)-Selegiline
概要
説明
(+)-Selegiline, also known as L-deprenyl, is a selective monoamine oxidase B inhibitor. It is primarily used in the treatment of Parkinson’s disease and major depressive disorder. The compound has neuroprotective properties and is known to enhance dopaminergic activity in the brain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Selegiline typically involves the following steps:
Starting Material: The synthesis begins with propargylamine.
Alkylation: Propargylamine is alkylated with a suitable alkyl halide, such as benzyl chloride, under basic conditions to form N-benzylpropargylamine.
Resolution: The racemic mixture of N-benzylpropargylamine is resolved using chiral resolution techniques to obtain the desired enantiomer, (+)-N-benzylpropargylamine.
Deprotection: The benzyl group is removed through catalytic hydrogenation to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large quantities of propargylamine are alkylated using benzyl chloride in the presence of a base.
Chiral Resolution: Advanced chiral resolution techniques, such as chromatography or crystallization, are employed to separate the enantiomers.
Catalytic Hydrogenation: The benzyl group is removed using a palladium catalyst under hydrogen gas to produce this compound.
化学反応の分析
Types of Reactions
(+)-Selegiline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction of the alkyne group can yield the corresponding alkane.
Substitution: The propargyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted propargylamine derivatives.
科学的研究の応用
(+)-Selegiline has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studies focus on its neuroprotective effects and its role in enhancing dopaminergic activity.
Medicine: It is extensively researched for its therapeutic effects in Parkinson’s disease, depression, and Alzheimer’s disease.
Industry: Used in the production of pharmaceuticals and as a research tool in neurochemistry.
作用機序
(+)-Selegiline exerts its effects by selectively inhibiting monoamine oxidase B, an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, this compound increases the levels of dopamine, thereby enhancing dopaminergic neurotransmission. This action helps alleviate symptoms of Parkinson’s disease and depression. Additionally, this compound has neuroprotective properties, which may be attributed to its ability to reduce oxidative stress and apoptosis in neuronal cells.
類似化合物との比較
Similar Compounds
Rasagiline: Another selective monoamine oxidase B inhibitor with similar therapeutic effects.
Safinamide: A reversible inhibitor of monoamine oxidase B with additional glutamate release inhibition properties.
Phenelzine: A non-selective monoamine oxidase inhibitor used in the treatment of depression.
Uniqueness of (+)-Selegiline
This compound is unique due to its selective inhibition of monoamine oxidase B, which results in fewer side effects compared to non-selective inhibitors. Its neuroprotective properties and ability to enhance dopaminergic activity make it particularly valuable in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
(2S)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZLKOACVSPNER-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)N(C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317215 | |
| Record name | (+)-Selegiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4528-51-2 | |
| Record name | (+)-Selegiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4528-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selegiline, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Selegiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELEGILINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK7HY2RY1W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





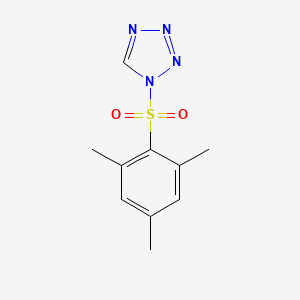
![4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3-hydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1195791.png)

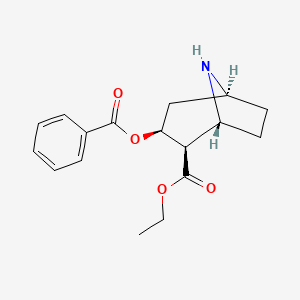
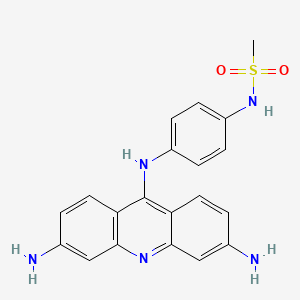
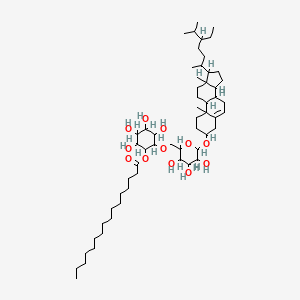
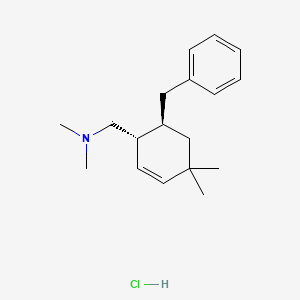
![2-{4-[3-(5-Methyl-2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B1195800.png)
